methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate
Description
Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate (C13H13NO4, MW 247.25) is a heterocyclic compound featuring an indole core substituted with a methoxycarbonyl group at position 2 and a methoxy-2-oxoethyl moiety at position 3 . The indole scaffold is widely utilized in medicinal chemistry due to its bioisosteric properties and ability to interact with biological targets. This compound serves as a versatile intermediate in synthesizing pharmaceuticals, particularly in the development of protease inhibitors and anti-inflammatory agents . Its structure allows for diverse derivatization, enabling fine-tuning of physicochemical and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-17-11(15)7-9-8-5-3-4-6-10(8)14-12(9)13(16)18-2/h3-6,14H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHLOFDTYAJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(NC2=CC=CC=C21)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with methyl 2-bromo-2-methoxyacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy-oxoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the methoxy-oxoethyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 3-(2-carboxyethyl)-1H-indole-2-carboxylate.
Reduction: Formation of 3-(2-hydroxyethyl)-1H-indole-2-carboxylate.
Substitution: Formation of 3-(2-substituted-ethyl)-1H-indole-2-carboxylate derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of indole compounds, including methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate, exhibit significant antimicrobial activity. A study demonstrated that certain synthesized compounds showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potential as antimicrobial agents .
Anti-inflammatory Effects
Indole derivatives have been investigated for their anti-inflammatory properties. The incorporation of the methoxy group in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for further studies in inflammatory disease models .
Anticancer Potential
Indoles are recognized for their anticancer properties. Preliminary studies suggest that this compound may influence cancer cell proliferation and apoptosis. The compound's structure allows it to interact with various biological targets, potentially leading to the development of new anticancer therapies .
Case Studies
- Synthesis and Characterization :
- Biological Evaluation :
Mechanism of Action
The mechanism of action of methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, modulating their activity. The methoxy-oxoethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution on the Indole Ring
Halogenated Derivatives
- Methyl 5-chloro-1H-indole-2-carboxylate (C10H8ClNO2, MW 209.63): Substitution of chlorine at position 5 increases electron-withdrawing effects, enhancing stability but reducing solubility compared to the target compound. Crystal structure studies reveal tighter molecular packing due to halogen interactions .
- Methyl 6-bromo-3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate (C15H14BrNO4, MW 360.18): Bromine at position 6 and an ethoxy group alter lipophilicity (ClogP ≈ 3.2 vs.
Functional Group Variations
- Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate (C11H12N2O3, MW 220.23): The amino group at position 3 introduces hydrogen-bonding capability, enhancing interactions with enzyme active sites but reducing metabolic stability .
Ester Group Modifications
- tert-Butyl 3-(2-methoxy-2-oxoethyl)-1H-indole-1-carboxylate (C17H21NO5, MW 319.36): The bulkier tert-butyl ester increases steric hindrance, slowing hydrolysis rates compared to the methyl ester. This modification is advantageous in prodrug design .
- Ethyl 5-methoxyindole-2-carboxylate (C12H13NO3, MW 219.24): Ethyl esters generally exhibit slower enzymatic cleavage than methyl esters, prolonging half-life in vivo .
Heterocyclic Core Replacements
- -4.2 for the target compound) due to reduced planarity .
- tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (C12H21NO5, MW 259.30): The saturated azetidine ring eliminates conjugation, increasing flexibility and altering binding modes in enzyme inhibition assays .
Electronic and Steric Modifications
- Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate (C11H8F3NO2, MW 243.18): The trifluoromethyl group enhances electronegativity and metabolic resistance, with ClogP increasing to 2.5 compared to 1.9 for the target compound .
Key Data Tables
Table 1: Structural and Physicochemical Comparison
<sup>a</sup> ClogP values estimated using ChemDraw.
Biological Activity
Methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate (CAS: 156362-00-4) is an indole derivative that has garnered attention for its diverse biological activities. This compound features a unique structure characterized by an indole ring fused with a methoxy-oxoethyl group, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, highlighting its antimicrobial, anticancer, and neuroprotective properties, supported by research findings and case studies.
Overview of Biological Activity
Indole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This compound is no exception, exhibiting significant biological interactions due to its structural characteristics.
Key Biological Activities
-
Antimicrobial Activity
- Studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial and fungal strains. For instance, it has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent .
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 64 µg/mL Pseudomonas aeruginosa 128 µg/mL Candida albicans 16 µg/mL -
Anticancer Properties
- Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent . The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may also exhibit neuroprotective effects. The indole structure is known for its ability to interact with neurotransmitter receptors and modulate neuroinflammatory responses. This property could make it a candidate for the treatment of neurodegenerative diseases .
The biological activity of this compound can be attributed to its interaction with specific molecular targets in biological systems:
- Enzyme Interaction : The indole ring can bind to various enzymes, influencing their activity and potentially leading to altered metabolic pathways.
- Receptor Modulation : The methoxy-oxoethyl group may undergo metabolic transformations, resulting in active metabolites that can interact with receptors involved in pain and inflammation .
Case Studies
Several case studies have provided insights into the efficacy of this compound:
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Study :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 3-(2-methoxy-2-oxoethyl)-1H-indole-2-carboxylate, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via condensation reactions. For example, 3-formylindole-2-carboxylate derivatives can undergo Knoevenagel condensation with active methylene compounds (e.g., methyl 2-(dimethoxyphosphoryl)acetate) under reflux in acetic acid with sodium acetate as a catalyst . Optimization includes varying solvent systems (THF, DMF), reaction times (3–5 hours), and stoichiometric ratios (1.0–1.1 equiv) to improve yields (e.g., 70–74% in similar protocols) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodology :
- NMR : and NMR are essential for confirming substituent positions. For example, the ester carbonyl (C=O) typically resonates at ~165–170 ppm, while indole protons appear as singlets or doublets in aromatic regions (6.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 262.0954 for CHNO) .
- FT-IR : Stretching vibrations for ester C=O (~1720 cm) and indole N-H (~3400 cm^{-1) .
Q. How should researchers handle discrepancies in reported melting points or yields across different synthesis protocols?
- Methodology : Variations in melting points (e.g., 208–259°C for indole carboxylic acids in ) often arise from impurities or polymorphic forms. Recrystallization from DMF/acetic acid mixtures improves purity . Yield discrepancies (e.g., 70% vs. 50%) may stem from reaction scaling; micro-scale reactions with anhydrous conditions (NaH in THF) can enhance reproducibility .
Advanced Research Questions
Q. What strategies achieve stereoselectivity in synthesizing indole derivatives with analogous structures?
- Methodology : Stereoselective [4+2] spiroannulation reactions using chiral catalysts (e.g., boron trifluoride diethyl etherate) can induce sp hybridization at the indole C3 position, as demonstrated in similar spirocyclic indoles . Computational modeling (DFT) predicts transition states to guide catalyst selection .
Q. How can computational chemistry (e.g., DFT) predict and rationalize the electronic properties of this compound for drug discovery?
- Methodology : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating potential reactivity at the indole C3 and ester moieties . Electrostatic potential maps identify nucleophilic/electrophilic sites for targeted derivatization .
Q. What experimental and analytical approaches resolve contradictions in biological activity data for indole-based analogs?
- Methodology :
- Bioactivity Assays : Use standardized cell lines (e.g., HEK293) to test enzyme inhibition (IC) and compare with structural analogs (e.g., methyl 5-fluoro-3-formylindole-2-carboxylate in ).
- SAR Analysis : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends using multivariate regression .
Q. How are intermediates like 3-formylindole-2-carboxylate derivatives stabilized during multi-step syntheses?
- Methodology : Protect labile aldehyde groups via Schiff base formation (e.g., with thiourea derivatives) during reflux in acetic acid . Alternatively, use low-temperature (–20°C) storage under nitrogen to prevent oxidation .
Safety & Best Practices
Q. What safety protocols are critical when handling methyl indole-2-carboxylate derivatives in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., acetic acid vapors) .
- Waste Disposal : Segregate halogenated waste (e.g., brominated intermediates) and neutralize acidic residues before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
